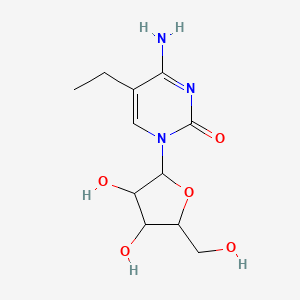

5-Ethyl cytidine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O5/c1-2-5-3-14(11(18)13-9(5)12)10-8(17)7(16)6(4-15)19-10/h3,6-8,10,15-17H,2,4H2,1H3,(H2,12,13,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHXEKJKNOHULW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Mechanism of Action of 5-Ethyl Cytidine: A Review of Available Data

Despite extensive investigation, a comprehensive understanding of the precise mechanism of action of 5-Ethyl cytidine remains elusive due to the limited availability of contemporary research. The majority of accessible information is confined to older studies, with a pivotal, yet largely inaccessible, 1971 publication forming the basis of current knowledge. This guide synthesizes the available information, highlighting the significant gaps in the literature that hinder a complete elucidation of its cellular and molecular interactions.

The primary source of information on this compound is a 1971 paper by T.D. Kulikowski and D. Shugar, titled "Cytosine and cytidine analogues: synthesis and properties of 5-ethylcytosine, 5-ethylcytidine and a number of their derivatives," published in Acta Biochimica Polonica. Regrettably, the full text of this foundational article is not widely available in digital archives, preventing a thorough analysis of its findings. The scientific community's understanding of this compound's biological activities is, therefore, largely based on citations and summaries of this work in subsequent publications.

Presently, the publicly accessible scientific literature lacks in-depth studies on the pharmacological effects, signaling pathways, and specific molecular targets of this compound. Searches for preclinical and clinical trial data for this specific compound have been unfruitful, with the majority of results focusing on related but distinct cytidine analogues such as 5-Ethynylcytidine and the well-characterized DNA methyltransferase inhibitor, 5-Azacytidine. These related compounds, while structurally similar, possess different functional groups at the 5-position of the cytidine ring, which are known to dramatically alter their biological activities. Therefore, extrapolating the mechanism of action from these analogues to this compound would be scientifically unsound.

Due to the absence of quantitative data regarding the efficacy, potency, and pharmacokinetic properties of this compound, no data tables can be generated. Similarly, without detailed experimental descriptions, a summary of methodologies is not possible. The lack of information on its interaction with cellular pathways also precludes the creation of any signaling pathway diagrams.

Investigating the Biological Effects of 5-Substituted Cytidine Analogs in Mammalian Cells: A Technical Guide Focused on 5-Ethynylcytidine

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial literature searches for the biological effects of 5-Ethyl cytidine in mammalian cells yielded limited specific data. To provide a comprehensive and technically valuable resource, this guide focuses on the closely related and extensively studied analog, 5-Ethynylcytidine (EC) . The principles, protocols, and biological interactions detailed herein for EC offer a strong foundational understanding applicable to the broader class of 5-substituted cytidine analogs.

Introduction

5-substituted cytidine analogs are a class of synthetic nucleosides with significant applications in biomedical research and therapeutic development. Modifications at the C5 position of the pyrimidine ring can dramatically alter the molecule's biological activity, leading to antiviral, anticancer, or molecular biology tool functionalities. This guide provides an in-depth overview of the biological effects and experimental applications of 5-Ethynylcytidine (EC) in mammalian cells. EC is a powerful tool for the metabolic labeling of newly synthesized RNA, enabling researchers to study RNA dynamics with high precision.

Mechanism of Action of 5-Ethynylcytidine

5-Ethynylcytidine is a cell-permeable nucleoside analog that is recognized by the cellular machinery for RNA synthesis.[1] Its mechanism of action involves a multi-step process, beginning with its transport into the cell and culminating in its incorporation into nascent RNA transcripts.

Once inside the cell, EC is metabolized via the nucleotide salvage pathway.[2] It is sequentially phosphorylated by cellular kinases to its active triphosphate form, 5-ethynylcytidine triphosphate (ECTP). RNA polymerases then recognize ECTP as a substrate and incorporate it into elongating RNA chains in place of the natural cytidine triphosphate (CTP).

The key feature of EC is the presence of a terminal alkyne group. This functional group is bio-orthogonal, meaning it does not interfere with native cellular processes. The alkyne serves as a handle for subsequent detection via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[3][4] This reaction allows for the covalent attachment of a reporter molecule, such as a fluorophore or biotin, to the EC-labeled RNA, enabling its visualization and isolation.[1] Notably, EC is efficiently incorporated into RNA but not into DNA.

Quantitative Data

The efficiency of 5-Ethynylcytidine labeling is dependent on several factors, including cell type, concentration, and incubation time. While extensive quantitative data specifically for EC is still emerging, studies on the closely related analog 5-ethynyluridine (EU) provide valuable guidance.

| Parameter | Value/Range | Cell Line(s) | Notes |

| Labeling Concentration | 0.1 mM - 1 mM | HeLa, HEK293T, Jurkat, A549 | A starting concentration of 0.5 mM has been used successfully for EC. |

| Incubation Time | 30 min - 24 hours | Various | Shorter times are used for pulse-labeling nascent RNA, while longer times can be used for studying RNA turnover. |

| Metabolism Rate | Faster than 5-Ethynyluridine (EU) | Multiple cell lines | EC is metabolized more rapidly than EU. |

Table 1: Recommended Parameters for 5-Ethynylcytidine Labeling in Mammalian Cells.

Cytotoxicity Data of Related Analogs

Direct cytotoxicity data for 5-Ethynylcytidine is limited. However, studies on its deoxyribonucleoside counterpart, 5-ethynyl-2'-deoxycytidine (EdC), provide some insight into the potential effects of ethynyl-modified nucleosides. It is important to note that the cytotoxicity of EdC is primarily attributed to its intracellular conversion to 5-ethynyl-2'-deoxyuridine (EdU).

| Compound | IC50 Value (µM) | Cell Line |

| 5-ethynyl-2'-deoxycytidine (EdC) | 0.8 | 143B |

| 5-ethynyl-2'-deoxycytidine (EdC) | > 10 | U2OS |

Table 2: Cytotoxicity (IC50) of 5-ethynyl-2'-deoxycytidine (EdC) in Human Cell Lines.

Experimental Protocols

Protocol for Nascent RNA Labeling with 5-Ethynylcytidine

This protocol provides a general procedure for labeling newly synthesized RNA in cultured mammalian cells using 5-Ethynylcytidine.

Materials:

-

Mammalian cells in culture

-

Complete cell culture medium

-

5-Ethynylcytidine (EC) stock solution (e.g., 100 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Click chemistry reaction components (see Protocol 4.2)

Procedure:

-

Cell Culture: Plate mammalian cells on a suitable culture vessel (e.g., coverslips in a multi-well plate) and grow to the desired confluency.

-

EC Labeling: Add the EC stock solution to the cell culture medium to achieve the desired final concentration (e.g., 0.5 mM).

-

Incubation: Incubate the cells for the desired labeling period (e.g., 1-4 hours) at 37°C in a humidified CO2 incubator.

-

Washing: Remove the labeling medium and wash the cells twice with PBS.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells twice with PBS.

-

Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

-

Washing: Wash the cells twice with PBS.

-

Click Chemistry Detection: Proceed with the click chemistry reaction for fluorescent detection of the incorporated EC (see Protocol 4.2).

Protocol for Fluorescent Detection of EC-labeled RNA via Click Chemistry

This protocol describes the copper-catalyzed click reaction to attach a fluorescent azide to the alkyne group of incorporated 5-Ethynylcytidine.

Materials:

-

EC-labeled, fixed, and permeabilized cells (from Protocol 4.1)

-

Fluorescent azide (e.g., Alexa Fluor 488 azide) stock solution (e.g., 10 mM in DMSO)

-

Copper(II) sulfate (CuSO4) solution (e.g., 100 mM in water)

-

Reducing agent (e.g., Sodium Ascorbate) solution (e.g., 500 mM in water, freshly prepared)

-

PBS

Procedure:

-

Prepare Click Reaction Cocktail: For each sample, prepare the click reaction cocktail immediately before use. The following is an example for a 500 µL reaction volume:

-

440 µL PBS

-

10 µL CuSO4 solution (final concentration: 2 mM)

-

2.5 µL Fluorescent azide stock solution (final concentration: 50 µM)

-

Add 50 µL of Sodium Ascorbate solution last to initiate the reaction (final concentration: 50 mM).

-

-

Incubation: Remove the PBS from the cells and add the click reaction cocktail. Incubate for 30 minutes at room temperature, protected from light.

-

Washing: Remove the reaction cocktail and wash the cells three times with PBS.

-

(Optional) Counterstaining: The cells can be counterstained with a nuclear stain like DAPI.

-

Imaging: Mount the coverslips on a microscope slide with an appropriate mounting medium and image using fluorescence microscopy.

Visualizations

Signaling and Metabolic Pathways

Caption: Metabolic pathway of 5-Ethynylcytidine in mammalian cells.

Experimental Workflow

Caption: Experimental workflow for nascent RNA labeling with 5-Ethynylcytidine.

Logical Relationships

Caption: Comparison of 5-Ethynylcytidine (EC) and 5-Ethynyluridine (EU).

References

5-Ethylcytidine: A Technical Overview of its Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethylcytidine is a synthetic pyrimidine nucleoside analog that has been a subject of scientific inquiry since its initial synthesis. As a modified version of the natural nucleoside cytidine, it holds potential for investigation in various biological contexts, including nucleic acid chemistry and antiviral research. This technical guide provides a comprehensive overview of the discovery and initial characterization of 5-Ethylcytidine, drawing from the available scientific literature. It is important to note that while the seminal work on this compound was published in 1971, the full text of this foundational paper is not widely accessible. Consequently, this document summarizes the available information and provides context based on related cytidine analogs.

Discovery and Synthesis

More recent research has revisited the synthesis of 5-Ethylcytidine and its derivatives. For instance, a 2022 study described the synthesis of 5-ethylcytidine (5eC) as a tool to probe the mechanisms of DNA demethylation by limiting the access of enzymes like TET-2 to C-H bonds[2]. Additionally, a 1994 paper detailed the synthesis of 5-ethyl-2'-deoxycytidine 5'-(α-P-borano)triphosphates, indicating the ongoing interest in creating modified versions of this nucleoside for various biochemical assays[3]. A 2025 conference proceeding also mentioned the enzymatic synthesis of 5-ethylcytosine-modified mRNA to study its effects on stability and translation[4].

Initial Characterization and Properties

The initial characterization of 5-Ethylcytidine by Kulikowski and Shugar likely included an analysis of its chemical and physical properties, such as its spectral characteristics and chromatographic behavior[1]. While the specific quantitative data from this original work is not accessible, general properties of similar nucleoside analogs can be inferred.

Table 1: Physicochemical Properties of Related Cytidine Analogs

| Property | 5-Methylcytidine | 5-Hydroxymethylcytidine |

| Molecular Formula | C10H15N3O5 | C10H15N3O6 |

| Molecular Weight | 257.24 g/mol | 273.24 g/mol |

| UV Absorption Max (λmax) | 278 nm | 275 nm |

| Molar Extinction Coefficient (ε) | ~13,000 M⁻¹cm⁻¹ at pH 7 | Not readily available |

Note: This table presents data for related compounds to provide a comparative context due to the lack of specific data for 5-Ethylcytidine in the readily available literature.

Biological Activity

Information on the specific biological activities of 5-Ethylcytidine from its initial characterization is limited. However, research on related 5-substituted cytidine analogs provides insights into its potential roles. A study investigating the antiviral activity of various cytidine analogues found that 2',3'-dideoxy-3'-fluoro-5-ethylcytidine (FddEtCyt) exhibited intermediate activity against Hepatitis B Virus (HBV) DNA synthesis in vitro. The same study reported a 50% cytotoxic concentration (CD50) for FddEtCyt of 3.93 µM. This suggests that the 5-ethyl modification is compatible with biological activity, likely through interaction with viral or cellular enzymes involved in nucleic acid metabolism.

Experimental Protocols

Due to the inaccessibility of the full text of the original 1971 publication, the detailed experimental protocols for the initial synthesis and characterization of 5-Ethylcytidine cannot be provided here. However, a general workflow for the synthesis of nucleoside analogs can be illustrated.

Caption: Generalized workflow for the synthesis of 5-substituted cytidine analogs.

Potential Signaling Pathway Involvement

While the specific signaling pathways modulated by 5-Ethylcytidine are not well-defined in the available literature, its structural similarity to cytidine suggests it could be a substrate for nucleoside kinases, leading to its phosphorylation. The resulting triphosphorylated form could then potentially be incorporated into DNA or RNA by polymerases, or it could act as an inhibitor of enzymes involved in nucleotide metabolism.

Caption: Hypothetical metabolic activation pathway of 5-Ethylcytidine.

Conclusion

5-Ethylcytidine is a cytidine analog with a history of scientific interest, primarily stemming from its initial synthesis and characterization in the early 1970s. While the foundational details of its discovery are not fully accessible in modern databases, ongoing research into its derivatives highlights its continued relevance in the fields of epigenetics and antiviral drug development. Further investigation is warranted to fully elucidate its biological activities and mechanisms of action, which may open new avenues for therapeutic intervention.

References

5-Ethyl-2'-deoxycytidine: An In-Depth Analysis of its Inactivity Against Herpes Simplex Virus Replication

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Ethyl-2'-deoxycytidine (5-Et-dC) and its effects on herpes simplex virus (HSV) replication. While its structural analog, 5-Ethyl-2'-deoxyuridine (EdU), demonstrates notable anti-herpetic properties, 5-Et-dC has been found to be largely inactive. This document will delve into the available data, the likely mechanistic basis for this inactivity, and the relevant experimental methodologies, offering valuable insights for researchers in the field of antiviral drug development.

Executive Summary

Comparative Antiviral Activity

The most direct way to understand the effect of 5-Et-dC on HSV replication is to compare its activity with that of its uracil counterpart, 5-Ethyl-2'-deoxyuridine.

| Compound | Virus | Cell Line | Activity | IC50 / EC50 | Citation |

| 5-Ethyl-2'-deoxycytidine (EtdCyd) | HSV | VERO | Inactive | > 2 mM | [1] |

| 5-Ethyl-2'-deoxyuridine (EtdUrd) | HSV-1 | Vero | Active | 8.6 µM | [2][3] |

| 5-Ethyl-2'-deoxyuridine (EtdUrd) | HSV-2 | Vero | Active | 7.8 µM | [2][3] |

Table 1: Comparative in vitro antiviral activity of 5-Ethyl-2'-deoxycytidine and 5-Ethyl-2'-deoxyuridine against Herpes Simplex Virus.

Mechanism of Action (or Inaction)

The antiviral activity of most nucleoside analogs against HSV is dependent on their selective phosphorylation by the virus-encoded thymidine kinase (TK). This enzyme's broad substrate specificity allows it to phosphorylate various nucleoside analogs, which are then further phosphorylated by cellular kinases to their triphosphate form. These triphosphates can then inhibit the viral DNA polymerase, leading to the termination of viral DNA replication.

The inactivity of 5-Ethyl-2'-deoxycytidine suggests a failure at one or more steps in this pathway. The most likely point of failure is the initial phosphorylation by HSV-TK. While HSV-TK can phosphorylate deoxycytidine and some of its analogs, it appears that the 5-ethyl substitution on the cytosine base of 5-Et-dC hinders its recognition and/or phosphorylation by the viral enzyme.

Another potential factor is the cellular metabolism of 5-Et-dC. Deoxycytidine analogs can be deaminated by cellular enzymes to their corresponding deoxyuridine analogs. If 5-Et-dC were efficiently deaminated to 5-Ethyl-2'-deoxyuridine, it would be expected to show antiviral activity. The observed inactivity suggests that this deamination either does not occur or is not efficient enough in the experimental systems used.

Experimental Protocols

To assess the antiviral activity of a compound like 5-Et-dC, a standard set of in vitro assays are typically employed. Below are the general methodologies for such experiments.

Plaque Reduction Assay

This assay is the gold standard for determining the in vitro efficacy of an antiviral compound against plaque-forming viruses like HSV.

-

Cell Culture: Confluent monolayers of a susceptible cell line (e.g., Vero cells) are prepared in multi-well plates.

-

Virus Infection: The cell monolayers are infected with a known titer of HSV-1 or HSV-2.

-

Compound Treatment: After a brief incubation period to allow for viral entry, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., methylcellulose) containing various concentrations of the test compound (5-Et-dC) and a positive control (e.g., 5-Ethyl-2'-deoxyuridine or Acyclovir).

-

Incubation: The plates are incubated for 2-3 days to allow for plaque formation.

-

Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the viral plaques are counted.

-

Data Analysis: The concentration of the compound that reduces the number of plaques by 50% (the EC50 value) is determined by plotting the percentage of plaque reduction against the compound concentration.

Cytotoxicity Assay

It is crucial to determine if the test compound is toxic to the host cells, as this can confound the interpretation of antiviral activity data.

-

Cell Seeding: Cells (the same type as used in the antiviral assay) are seeded in multi-well plates.

-

Compound Treatment: The cells are incubated with a range of concentrations of the test compound for a period similar to the antiviral assay.

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT assay.

-

Data Analysis: The concentration of the compound that reduces cell viability by 50% (the CC50 value) is calculated. The selectivity index (SI), which is the ratio of CC50 to EC50, is then determined to assess the therapeutic window of the compound.

Conclusion

The available scientific evidence strongly indicates that 5-Ethyl-2'-deoxycytidine is not an effective inhibitor of herpes simplex virus replication. This lack of activity is most likely due to its inability to be efficiently phosphorylated by the viral thymidine kinase, a critical step for the activation of many nucleoside analog antivirals. For researchers in the field, this highlights the stringent structural requirements for substrate recognition by HSV-TK and underscores the importance of the pyrimidine base in determining the antiviral potential of 5-substituted 2'-deoxynucleosides. While 5-Et-dC itself does not hold promise as an anti-herpetic agent, the study of its inactivity provides valuable structure-activity relationship insights that can guide the design of future antiviral therapies.

References

- 1. Potent activity of 5-fluoro-2'-deoxyuridine and related compounds against thymidine kinase-deficient (TK-) herpes simplex virus: targeted at thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiviral activity of 5-ethyl-2'-deoxyuridine against herpes simplex viruses in cell culture, mice, and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiviral activity of 5-ethyl-2'-deoxyuridine against herpes simplex viruses in cell culture, mice, and guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the role of 5-Ethyl cytidine in epigenetic modification.

A Technical Guide to 5-Azacytidine: An Epigenetic Modifier

Disclaimer: Initial research indicates a scarcity of information regarding "5-Ethylcytidine" in the context of epigenetic modification. However, the compound 5-Azacytidine is a well-documented, clinically significant epigenetic drug that matches the depth of the technical requirements of this request. This guide will therefore focus on 5-Azacytidine, assuming it to be the intended subject of inquiry.

Introduction: The Role of Cytidine Analogs in Epigenetics

Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. One of the most studied epigenetic mechanisms is DNA methylation, a process where a methyl group is added to the C5 position of a cytosine residue, typically within a CpG dinucleotide context.[1][2] This modification is catalyzed by a family of enzymes known as DNA methyltransferases (DNMTs).[1][3] Aberrant DNA hypermethylation in the promoter regions of tumor suppressor genes is a hallmark of many cancers, leading to their transcriptional silencing and contributing to tumorigenesis.[4]

Cytidine analogs are a class of molecules designed to interfere with this process. 5-Azacytidine (5-Aza) and its deoxyribose analog, 5-Aza-2'-deoxycytidine (Decitabine), are prototypical DNA methylation inhibitors. They function as "suicide substrates" for DNMTs, leading to a genome-wide reduction in DNA methylation, reactivation of silenced genes, and induction of anti-tumor responses. This guide provides a comprehensive technical overview of the mechanism, quantitative effects, and experimental analysis of 5-Azacytidine in the field of epigenetic modification.

Mechanism of Action

5-Azacytidine is a chemical analog of the nucleoside cytidine, distinguished by a nitrogen atom at the 5th position of the pyrimidine ring. Its mechanism of action involves several sequential steps:

-

Cellular Uptake and Metabolism: 5-Aza is transported into the cell and phosphorylated. As a ribonucleoside, it can be converted to its deoxyribonucleoside triphosphate form (dCTP analog) by ribonucleotide reductase and subsequently incorporated into DNA during replication. It can also be incorporated directly into RNA.

-

DNMT Trapping: Once incorporated into a new DNA strand, the 5-Azacytidine residue is recognized by a DNMT enzyme (primarily the maintenance methyltransferase DNMT1). The enzyme initiates the catalytic process to transfer a methyl group.

-

Covalent Adduct Formation: The presence of the nitrogen at the C5 position prevents the resolution of the catalytic reaction. Instead, a stable, irreversible covalent bond is formed between the enzyme's active site cysteine residue and the 5-Azacytidine base.

-

Enzyme Depletion and Hypomethylation: This "trapped" DNMT enzyme is targeted for proteasomal degradation. The progressive depletion of active DNMT1 from the cell prevents the methylation of newly synthesized DNA strands during subsequent rounds of replication. This leads to a passive, dilution-dependent loss of methylation patterns, a state known as global hypomethylation.

-

Gene Reactivation: The removal of repressive methylation marks from promoter regions of silenced genes, such as tumor suppressor genes (e.g., p21, p15), allows for the re-assembly of transcription machinery and subsequent gene re-expression.

Visualization of Mechanism

Caption: Mechanism of 5-Azacytidine-induced DNA hypomethylation.

Quantitative Data

The biological activity of 5-Azacytidine and its analog Decitabine has been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.

| Compound | Cell Line | Cancer Type | IC50 (µM) at 72h | Reference |

| 5-Azacytidine | HCT-116 | Colon Cancer | ~1.98 (at 48h) | |

| MM.1S | Multiple Myeloma | ~3.2 | ||

| RPMI-8226 | Multiple Myeloma | ~1.5 | ||

| MM.1R (Dexamethasone resistant) | Multiple Myeloma | ~2.5 | ||

| RPMI-Dox40 (Doxorubicin resistant) | Multiple Myeloma | ~0.7 | ||

| MKN-45 | Gastric Cancer | < 4.0 | ||

| AGS | Gastric Cancer | > 4.0 | ||

| Decitabine (5-Aza-2'-deoxycytidine) | HCT-116 | Colon Cancer | ~3.18 (at 48h) | |

| HL-60 | Myeloid Leukemia | Varies | ||

| Raji | Lymphoma | Varies |

Note: IC50 values are highly dependent on experimental conditions, including treatment duration and the specific assay used.

Treatment with 5-Azacytidine leads to a dose-dependent, genome-wide loss of DNA methylation. In Arabidopsis thaliana, treatment with 100 µM 5-Aza resulted in a significant decrease in methylation in CG, CHG, and CHH contexts. In myeloid leukemia cell lines, treatment with cell line-specific IC50 concentrations also showed significant, though variable, demethylation responses at specific gene loci.

Experimental Protocols

General Cell Culture and 5-Azacytidine Treatment

This protocol provides a general framework for treating adherent cancer cell lines.

-

Cell Seeding: Plate cells (e.g., HCT-116, A549) in appropriate culture vessels and allow them to adhere overnight in standard growth medium (e.g., McCoy's 5A or RPMI-1640 with 10% FBS).

-

Stock Solution Preparation: Prepare a high-concentration stock of 5-Azacytidine (e.g., 10 mM) in an appropriate solvent like DMSO or a 50% acetic acid solution. Store aliquots at -80°C. Note: 5-Azacytidine is unstable in aqueous solutions, so fresh dilutions in culture medium should be prepared for each use.

-

Treatment: Aspirate the old medium and replace it with fresh medium containing the desired final concentration of 5-Azacytidine (typically ranging from 0.1 µM to 10 µM). A vehicle control (e.g., DMSO) should be run in parallel.

-

Incubation and Medium Change: Incubate cells for the desired period (e.g., 24, 48, 72 hours). Due to the instability of the compound, it is best practice to replace the medium with freshly prepared 5-Aza-containing medium every 24 hours.

-

Harvesting: After the treatment period, harvest cells for downstream analysis (e.g., DNA/RNA/protein extraction).

Analysis of DNA Methylation via Bisulfite Sequencing

Bisulfite sequencing is the gold standard for analyzing DNA methylation at single-nucleotide resolution. The principle is that sodium bisulfite treatment converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

Genomic DNA Isolation: Isolate high-quality genomic DNA from both treated and control cells using a commercial kit (e.g., DNeasy Tissue Kit).

-

Bisulfite Conversion: Use a commercial kit (e.g., EZ DNA Methylation-Gold Kit) to perform sodium bisulfite conversion on ~1 µg of genomic DNA. Follow the manufacturer's protocol, which typically involves denaturation and a prolonged incubation with the bisulfite reagent under specific temperature cycles. Elute the converted DNA in the provided elution buffer.

-

PCR Amplification: Design primers specific to the bisulfite-converted sequence of a target gene's promoter region using software like MethPrimer. The primer design should not contain CpG sites to avoid methylation-biased amplification. Perform PCR on the converted DNA. A nested or semi-nested PCR approach can improve specificity.

-

Cloning and Sequencing: Run the PCR product on an agarose gel and purify the band of the correct size. Ligate the purified product into a TA cloning vector (e.g., TOPO TA Cloning Kit) and transform into competent E. coli.

-

Data Analysis: Culture individual colonies, isolate plasmid DNA, and sequence the insert from at least 8-10 clones per sample. Align the sequences to the original reference sequence to determine the methylation status of each CpG site. Unmethylated cytosines will appear as thymines (T) in the sequence, while methylated cytosines will remain as cytosines (C).

Visualization of Experimental Workflow

Caption: General workflow for studying the effects of 5-Azacytidine.

Signaling Pathways and Downstream Effects

The primary effect of 5-Azacytidine—DNA hypomethylation—triggers several downstream signaling pathways, often culminating in anti-tumor activity. A key consequence is the reactivation of silenced tumor suppressor genes.

-

p53/p21 Pathway: In some cancer cells, 5-Aza treatment can induce the expression of the p53 tumor suppressor and its downstream target, p21 (also known as CDKN1A). The p21 protein is a potent cyclin-dependent kinase inhibitor that can induce cell cycle arrest, typically at the G2 phase, preventing cell proliferation.

-

Apoptosis Induction: By reactivating pro-apoptotic genes, 5-Aza can trigger programmed cell death. This can be observed through an increase in markers like Annexin V.

-

Immune Modulation: Demethylation can lead to the re-expression of cancer-testis antigens and endogenous retroviral sequences. This can make tumor cells more visible to the immune system, potentially stimulating an anti-cancer immune response.

Visualization of Downstream Signaling

Caption: Downstream signaling effects of 5-Azacytidine treatment.

Conclusion

5-Azacytidine is a potent epigenetic modulator that functions through the irreversible inhibition and subsequent degradation of DNA methyltransferases. Its ability to reverse aberrant hypermethylation and reactivate silenced tumor suppressor genes forms the basis of its clinical utility, particularly in hematological malignancies. Understanding its mechanism of action, quantitative effects on cell viability and methylation, and the appropriate experimental methods for its study are crucial for researchers and drug development professionals seeking to leverage epigenetic pathways for therapeutic benefit. The continued study of cytidine analogs and their downstream effects promises to yield further insights into the complex interplay between the genome and the epigenome in both health and disease.

References

- 1. 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bi10773.com [bi10773.com]

- 4. Phase I study of epigenetic modulation with 5-azacytidine and valproic acid in patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Journey of 5-Ethyl-2'-deoxycytidine: A Technical Guide to Uptake and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cellular uptake and metabolism of the nucleoside analog 5-Ethyl-2'-deoxycytidine (5-EdC). Due to a scarcity of direct research on 5-EdC, this document synthesizes information from related compounds, primarily its close structural analog 5-Ethynyl-2'-deoxycytidine, and its anticipated principal metabolite, 5-Ethyl-2'-deoxyuridine (EDU). It is proposed that 5-EdC acts as a prodrug, undergoing intracellular deamination to form EDU, which is then further metabolized. This guide details the enzymatic processes, cellular transport mechanisms, and subsequent metabolic fate, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and drug development.

Introduction

5-Ethyl-2'-deoxycytidine is a synthetic pyrimidine nucleoside analog. While direct studies on its cellular processing are limited, the metabolic pathways of similar 2'-deoxycytidine analogs are well-characterized. These analogs often serve as prodrugs, requiring intracellular activation to exert their biological effects. A key initial metabolic step for many 2'-deoxycytidine analogs is deamination, catalyzed by cytidine deaminase (CDA), converting them to their corresponding 2'-deoxyuridine derivatives. This guide operates on the hypothesis that 5-EdC follows this established metabolic route.

Proposed Cellular Uptake and Metabolic Pathway

The cellular processing of 5-EdC is conceptualized as a multi-step process involving transport into the cell, enzymatic conversion, and subsequent anabolic or catabolic reactions.

Cellular Uptake

Nucleoside analogs like 5-EdC are hydrophilic molecules and thus require specialized transporter proteins to cross the cell membrane. The primary transporters involved in the uptake of deoxycytidine analogs are the human Equilibrative Nucleoside Transporters (hENTs) and human Concentrative Nucleoside Transporters (hCNTs).[1][2]

-

Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the bidirectional movement of nucleosides down their concentration gradient. hENT1 is a widely expressed and extensively characterized member of this family.[1]

-

Concentrative Nucleoside Transporters (CNTs): These are sodium-dependent transporters that move nucleosides into the cell against their concentration gradient.[2]

Metabolic Conversion

Once inside the cell, 5-EdC is hypothesized to undergo the following metabolic transformations:

-

Deamination: The initial and rate-limiting step is likely the deamination of 5-EdC to 5-Ethyl-2'-deoxyuridine (EDU) by the enzyme cytidine deaminase (CDA).[3] This enzyme is crucial in pyrimidine salvage pathways and the metabolism of various deoxycytidine-based drugs.

-

Phosphorylation of EDU: EDU is then a substrate for thymidine kinase (TK), which phosphorylates it to EDU monophosphate (EDU-MP). This is a critical activation step.

-

Further Phosphorylation: EDU-MP is subsequently phosphorylated to EDU diphosphate (EDU-DP) and then to the active triphosphate form, EDU-triphosphate (EDU-TP), by cellular kinases.

-

Catabolism of EDU: Alternatively, EDU can be catabolized. The glycosidic bond can be cleaved by pyrimidine nucleoside phosphorylases, yielding 5-ethyluracil (EU). 5-ethyluracil can be further metabolized to 5-(1-hydroxyethyl)uracil (HEUra).

The proposed metabolic cascade is depicted in the following diagram:

References

Methodological & Application

Synthesis of 5-Ethyl-2'-deoxycytidine: Application Notes and Protocols for Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 5-Ethyl-2'-deoxycytidine for research purposes. 5-Ethyl-2'-deoxycytidine is a modified pyrimidine nucleoside that can serve as a valuable tool in antiviral and anticancer research. These protocols outline a two-step synthesis beginning with the palladium-catalyzed cross-coupling of 5-iodo-2'-deoxyuridine to form 5-ethyl-2'-deoxyuridine, followed by the conversion of the uridine derivative to the final cytidine product. Additionally, this document discusses the potential applications of 5-Ethyl-2'-deoxycytidine, including its likely role as a prodrug that is intracellularly converted to 5-ethyl-2'-deoxyuridine, a known antiviral agent.

Introduction

Modified nucleosides are fundamental to the development of therapeutic agents, particularly in the fields of virology and oncology. The substitution at the C5 position of the pyrimidine ring can significantly influence the biological activity of these compounds. 5-Ethyl-2'-deoxyuridine has demonstrated notable activity against herpes simplex viruses (HSV)[1][2][3]. Its mechanism of action is believed to involve phosphorylation by viral thymidine kinase, leading to the inhibition of viral DNA synthesis[1][4].

5-Ethyl-2'-deoxycytidine is the cytidine analogue of this active compound. Based on the metabolism of similar nucleoside analogues, such as 5-ethynyl-2'-deoxycytidine (EdC), it is highly probable that 5-Ethyl-2'-deoxycytidine is converted to 5-ethyl-2'-deoxyuridine by cellular cytidine deaminases. This conversion would make 5-Ethyl-2'-deoxycytidine a prodrug of the active uridine form, potentially offering advantages in terms of solubility, cellular uptake, or metabolic stability.

These application notes provide a comprehensive guide for the chemical synthesis of 5-Ethyl-2'-deoxycytidine, enabling researchers to produce this compound for further investigation into its biological properties.

Data Presentation

Table 1: Summary of Synthetic Steps and Expected Yields

| Step | Reaction | Starting Material | Product | Catalyst/Reagents | Expected Yield |

| 1 | Negishi Cross-Coupling | 5-Iodo-2'-deoxyuridine | 5-Ethyl-2'-deoxyuridine | Pd(PPh₃)₄, Ethylzinc chloride | 60-70% (estimated) |

| 2 | Uridine to Cytidine Conversion | 5-Ethyl-2'-deoxyuridine | 5-Ethyl-2'-deoxycytidine | 1,2,4-Triazole, POCl₃, NH₃ | 70-85% (estimated) |

Table 2: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 5-Iodo-2'-deoxyuridine | C₉H₁₁IN₂O₅ | 354.10 | White to off-white solid |

| 5-Ethyl-2'-deoxyuridine | C₁₁H₁₆N₂O₅ | 256.26 | White solid |

| 5-Ethyl-2'-deoxycytidine | C₁₁H₁₇N₃O₄ | 255.27 | White to off-white solid |

Experimental Protocols

Protocol 1: Synthesis of 5-Ethyl-2'-deoxyuridine via Negishi Cross-Coupling

This protocol describes the synthesis of 5-ethyl-2'-deoxyuridine from 5-iodo-2'-deoxyuridine using a palladium-catalyzed Negishi cross-coupling reaction.

Materials:

-

5-Iodo-2'-deoxyuridine

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Ethylzinc chloride solution (0.5 M in THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

-

Argon gas supply

Procedure:

-

To a dry, argon-flushed round-bottom flask, add 5-iodo-2'-deoxyuridine (1.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Add anhydrous DMF to dissolve the solids.

-

Slowly add ethylzinc chloride solution (2.0 eq) to the reaction mixture at room temperature.

-

Stir the reaction mixture at 60°C under an argon atmosphere for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 0-10%) to afford 5-ethyl-2'-deoxyuridine as a white solid.

Protocol 2: Synthesis of 5-Ethyl-2'-deoxycytidine from 5-Ethyl-2'-deoxyuridine

This protocol details the conversion of 5-ethyl-2'-deoxyuridine to 5-ethyl-2'-deoxycytidine. The procedure involves the activation of the C4 position of the pyrimidine ring followed by amination.

Materials:

-

5-Ethyl-2'-deoxyuridine

-

1,2,4-Triazole

-

Phosphorus(V) oxychloride (POCl₃)

-

Triethylamine (Et₃N)

-

Anhydrous acetonitrile (CH₃CN)

-

Aqueous ammonia (NH₃, 28-30%)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Silica gel for column chromatography

Procedure:

-

In a dry, argon-flushed flask, dissolve 5-ethyl-2'-deoxyuridine (1.0 eq) and 1,2,4-triazole (4.0 eq) in anhydrous acetonitrile.

-

Add triethylamine (4.0 eq) to the mixture and cool to 0°C in an ice bath.

-

Slowly add phosphorus(V) oxychloride (1.5 eq) dropwise to the cooled solution.

-

Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the formation of the triazolide intermediate by TLC.

-

Once the intermediate is formed, cool the reaction mixture back to 0°C.

-

Slowly add concentrated aqueous ammonia (excess) to the flask.

-

Seal the flask and stir the mixture at room temperature for 18-24 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the residue by silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 5-15%) to yield 5-ethyl-2'-deoxycytidine as a solid.

Diagrams

Caption: Synthetic pathway for 5-Ethyl-2'-deoxycytidine.

Caption: Proposed mechanism of action for 5-Ethyl-2'-deoxycytidine.

References

Detecting 5-Ethylcytidine Incorporation into Nucleic Acids: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethylcytidine (5-EC) is a synthetic analog of the nucleoside cytidine. Due to its structural similarity, 5-EC can be utilized by cellular machinery and incorporated into newly synthesized nucleic acids, primarily RNA.[1] This incorporation provides a powerful tool for researchers to label and subsequently detect nascent RNA molecules. The ethyl group at the 5th position of the pyrimidine ring serves as a bioorthogonal handle, allowing for specific chemical ligation to reporter molecules for visualization and quantification. This document provides detailed application notes and protocols for the detection of 5-EC incorporation into nucleic acids.

Metabolic Activation of 5-Ethylcytidine

Before its incorporation into RNA, 5-Ethylcytidine (5-EC) must be activated within the cell. This process involves a series of enzymatic phosphorylation steps, converting the nucleoside into its active triphosphate form. This metabolic pathway is analogous to the salvage pathway for natural pyrimidine nucleosides.

First, 5-EC is transported into the cell. Inside the cell, it is phosphorylated by uridine-cytidine kinase (UCK) to form 5-Ethylcytidine monophosphate (5-ECMP). Subsequently, 5-ECMP is further phosphorylated by UMP/CMP kinase to yield 5-Ethylcytidine diphosphate (5-ECDP). Finally, a third phosphorylation event, catalyzed by a nucleoside diphosphate kinase, generates 5-Ethylcytidine triphosphate (5-ECTP). This activated 5-ECTP can then be recognized by RNA polymerases and incorporated into elongating RNA transcripts in place of the natural cytidine triphosphate (CTP).

Caption: Metabolic activation pathway of 5-Ethylcytidine (5-EC).

Methods for Detecting 5-EC Incorporation

Several methods can be employed to detect the incorporation of 5-EC into RNA. The choice of method depends on the specific research question, desired sensitivity, and available instrumentation.

Click Chemistry-Based Detection

Click chemistry is the most widely used method for detecting 5-EC incorporation.[1] The ethynyl group of the incorporated 5-EC provides a bioorthogonal handle for a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction allows for the covalent attachment of a variety of reporter molecules, such as fluorophores or biotin, to the 5-EC-labeled RNA.

Applications:

-

Fluorescence Microscopy: Visualization of nascent RNA in fixed cells.

-

Flow Cytometry: Quantification of RNA synthesis on a single-cell level.

-

Purification and Enrichment: Biotin-azide tags allow for the capture and enrichment of newly synthesized RNA for downstream applications like sequencing.

Caption: General workflow for click chemistry-based detection of 5-EC.

Materials:

-

Cells cultured on coverslips

-

5-Ethylcytidine (5-EC)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

3.7% Formaldehyde in PBS

-

0.5% Triton™ X-100 in PBS

-

3% Bovine Serum Albumin (BSA) in PBS

-

Click reaction cocktail:

-

Fluorescent azide (e.g., Alexa Fluor™ 488 azide)

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Click reaction buffer (e.g., Tris buffer, pH 8.5)

-

-

Nuclease-free water

Procedure:

-

Cell Labeling:

-

Culture cells to the desired confluency on coverslips in a multi-well plate.

-

Add 5-EC to the culture medium at a final concentration of 10-100 µM.

-

Incubate for the desired labeling period (e.g., 1-24 hours) under normal cell culture conditions.

-

-

Fixation and Permeabilization:

-

Remove the labeling medium and wash the cells twice with PBS.

-

Fix the cells by incubating with 3.7% formaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells twice with 3% BSA in PBS.

-

Permeabilize the cells by incubating with 0.5% Triton™ X-100 in PBS for 20 minutes at room temperature.

-

-

Click Reaction:

-

Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, mix:

-

435 µL PBS

-

10 µL of 100 mM CuSO₄

-

5 µL of 2 mM fluorescent azide stock

-

50 µL of 1 M sodium ascorbate (freshly prepared)

-

-

Wash the cells twice with 3% BSA in PBS.

-

Add 500 µL of the click reaction cocktail to each coverslip and incubate for 30 minutes at room temperature, protected from light.

-

-

Washing and Mounting:

-

Remove the reaction cocktail and wash the cells once with 3% BSA in PBS.

-

(Optional) Counterstain nuclei with a DNA stain like DAPI.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

-

Imaging:

-

Visualize the fluorescently labeled RNA using a fluorescence microscope with the appropriate filter sets.

-

Mass Spectrometry-Based Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and quantitative method for detecting 5-EC in total RNA. This approach allows for the precise measurement of the extent of 5-EC incorporation.

Applications:

-

Accurate quantification of global 5-EC incorporation into RNA.

-

Studying the kinetics of RNA synthesis and turnover.

-

Assessing the effects of drugs or other perturbations on RNA metabolism.

Caption: General workflow for LC-MS/MS quantification of 5-EC.

Materials:

-

5-EC labeled cells

-

RNA isolation kit

-

Nuclease-free water

-

Enzyme mix for RNA digestion:

-

Nuclease P1

-

Bacterial alkaline phosphatase

-

-

200 mM HEPES buffer (pH 7.0)

-

LC-MS/MS system

Procedure:

-

Cell Labeling and RNA Isolation:

-

Label cells with 5-EC as described in the click chemistry protocol.

-

Harvest the cells and isolate total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.

-

Quantify the RNA concentration and assess its purity.

-

-

RNA Digestion to Nucleosides:

-

In a microcentrifuge tube, combine up to 2.5 µg of total RNA with:

-

2 µL Nuclease P1 solution (0.5 U/µL)

-

0.5 µL Bacterial alkaline phosphatase

-

2.5 µL of 200 mM HEPES (pH 7.0)

-

-

Adjust the total volume to 25 µL with nuclease-free water.

-

Incubate the reaction at 37°C for 3 hours.

-

-

LC-MS/MS Analysis:

-

Dilute the digested RNA sample with an appropriate volume of mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

Separate the nucleosides using a suitable reverse-phase column and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Perform tandem mass spectrometry in multiple reaction monitoring (MRM) mode to detect and quantify 5-EC and canonical cytidine based on their specific parent and fragment ion masses.

-

-

Data Analysis:

-

Integrate the peak areas for 5-EC and cytidine.

-

Calculate the percentage of 5-EC incorporation as: (Peak Area of 5-EC) / (Peak Area of 5-EC + Peak Area of Cytidine) * 100%.

-

Quantitative Data Summary

The incorporation of 5-Ethylcytidine and related cytidine analogs can vary depending on the cell type, concentration of the analog, and the duration of labeling. The following tables provide a summary of available quantitative data.

Table 1: 5-Ethylcytidine Incorporation in HEK293T Cells

| Cell Line | 5-EC Concentration | Labeling Time | Incorporation Level (% 5-EC of total C) |

| HEK293T | 1 mM | 16 hours | 1.37 ± 0.096 |

Table 2: Half-maximal Inhibitory Concentration (IC50) of Related Cytidine Analogs in Various Cancer Cell Lines

| Cell Line | Compound | IC50 (µM) |

| TF-1 | 5-aza-2'-deoxycytidine | < 0.05 |

| U937 | 5-aza-2'-deoxycytidine | < 0.05 |

| Raji | 5-aza-2'-deoxycytidine | < 0.05 |

| HEL | 5-aza-2'-deoxycytidine | < 0.05 |

| ML-1 | 5-aza-2'-deoxycytidine | 0.05 - 0.4 |

| HL-60 | 5-aza-2'-deoxycytidine | 0.05 - 0.4 |

| K562 | 5-aza-2'-deoxycytidine | 0.05 - 0.4 |

| SW48 | 5-aza-2'-deoxycytidine | 0.05 - 0.4 |

| Cama-1 | 5-aza-2'-deoxycytidine | 0.05 - 0.4 |

| Jurkat | 5-aza-2'-deoxycytidine | > 2 |

| MOLT4 | 5-aza-2'-deoxycytidine | > 2 |

| PC3 | 5-aza-2'-deoxycytidine | > 2 |

| RKO | 5-aza-2'-deoxycytidine | > 2 |

| DU145 | 5-aza-2'-deoxycytidine | > 2 |

Data for 5-aza-2'-deoxycytidine is provided for comparative purposes as a well-studied cytidine analog.

Concluding Remarks

References

Using 5-Ethyl cytidine in RNA labeling and sequencing experiments.

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (5-EC) is a powerful tool for studying the dynamics of RNA transcription, processing, and modification. As a nucleoside analog of cytidine, 5-EC is incorporated into newly synthesized RNA transcripts by RNA polymerases in living cells. The ethyl group of 5-EC contains a terminal alkyne, a bioorthogonal handle that allows for the specific and covalent attachment of reporter molecules, such as fluorophores or biotin, through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry". This enables the visualization, enrichment, and identification of newly transcribed RNA.

One of the key advantages of 5-EC is its reported faster metabolic rate compared to the more commonly used 5-ethynyluridine (EU), potentially allowing for shorter labeling pulses and a more precise temporal resolution of RNA dynamics. Furthermore, 5-EC has been successfully employed in advanced techniques such as 5-EC-iCLIP (individual-nucleotide resolution cross-linking and immunoprecipitation) to map the sites of RNA modifications and protein-RNA interactions at high resolution.

These application notes provide detailed protocols for the use of 5-EC in RNA labeling and sequencing experiments, along with comparative data and visualizations to guide researchers in their experimental design.

Data Presentation

Table 1: Comparison of Common Nucleoside Analogs for RNA Metabolic Labeling

| Feature | This compound (5-EC) | 5-Ethynyluridine (EU) | 4-thiouridine (4sU) | 5-Bromouridine (BrU) |

| Chemical Handle | Alkyne | Alkyne | Thiol | Bromo |

| Detection Method | Click Chemistry (CuAAC) | Click Chemistry (CuAAC) | Thiol-specific biotinylation | Immunodetection (anti-BrU antibody) |

| Reported Metabolism | Faster than EU | Slower than 5-EC | - | - |

| Incorporation Specificity | RNA | Primarily RNA, but some DNA incorporation reported in certain species | RNA | RNA |

| Potential Perturbations | Potential for gene expression changes and cytotoxicity at high concentrations. | Can perturb nuclear RNA metabolism and induce cytotoxicity at higher concentrations. | Can induce transcriptomic alterations. | Can be phototoxic and mutagenic. |

| Primary Applications | Nascent RNA labeling, RNA turnover studies, 5-EC-iCLIP for modification mapping. | Nascent RNA labeling, RNA turnover studies, in vivo RNA imaging. | SLAM-seq for RNA dynamics, metabolic labeling. | Nascent RNA pull-down and sequencing. |

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent RNA with this compound (5-EC) in Cultured Cells

This protocol describes the labeling of newly synthesized RNA in cultured mammalian cells with 5-EC.

Materials:

-

This compound (5-EC)

-

Cell culture medium appropriate for the cell line

-

Mammalian cell line of interest

-

DMSO

-

Phosphate-buffered saline (PBS), RNase-free

-

TRIzol reagent or other RNA extraction kit

Procedure:

-

Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of labeling.

-

Prepare 5-EC Stock Solution: Dissolve 5-EC in DMSO to prepare a stock solution (e.g., 100 mM). Store at -20°C.

-

Labeling: a. Warm the cell culture medium to 37°C. b. Dilute the 5-EC stock solution directly into the pre-warmed medium to the desired final concentration (typically 0.1-1 mM). The optimal concentration should be determined empirically for each cell line and experimental goal. c. Remove the existing medium from the cells and replace it with the 5-EC-containing medium. d. Incubate the cells for the desired labeling period (e.g., 1-24 hours) at 37°C in a humidified incubator with 5% CO2. The labeling time will depend on the specific research question.

-

Cell Harvesting and RNA Extraction: a. After the labeling period, wash the cells twice with ice-cold PBS. b. Lyse the cells directly in the culture dish using TRIzol reagent or the lysis buffer from an RNA extraction kit, following the manufacturer's instructions. c. Proceed with total RNA extraction. Ensure to use RNase-free reagents and techniques to maintain RNA integrity. d. Quantify the extracted RNA and assess its quality (e.g., using a NanoDrop spectrophotometer and Agilent Bioanalyzer).

Protocol 2: Click Chemistry Reaction for Biotinylation of 5-EC-labeled RNA

This protocol describes the biotinylation of 5-EC-labeled RNA for subsequent enrichment.

Materials:

-

5-EC-labeled total RNA (from Protocol 1)

-

Biotin-azide

-

Copper (II) sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

RNase-free water

-

RNA purification columns or magnetic beads

Procedure:

-

Prepare Click Chemistry Reagents:

-

Biotin-azide stock: Dissolve in DMSO (e.g., 10 mM).

-

CuSO4 stock: Dissolve in RNase-free water (e.g., 50 mM).

-

THPTA stock: Dissolve in RNase-free water (e.g., 50 mM).

-

Sodium ascorbate stock: Prepare fresh by dissolving in RNase-free water (e.g., 500 mM).

-

-

Set up the Click Reaction: a. In an RNase-free microfuge tube, combine the following in order:

- 5-EC-labeled RNA (1-10 µg)

- RNase-free water to a final volume of ~80 µL

- Biotin-azide (final concentration 100 µM)

- CuSO4/THPTA complex (pre-mix equal volumes of CuSO4 and THPTA stocks; use at a final concentration of 1 mM CuSO4) b. Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM. c. Mix gently by pipetting. d. Incubate the reaction at room temperature for 30-60 minutes in the dark.

-

Purify the Biotinylated RNA: a. Purify the RNA using an RNA purification kit or magnetic beads to remove unreacted click chemistry reagents. b. Elute the purified, biotinylated RNA in RNase-free water.

Protocol 3: 5-EC-iCLIP Sequencing

This protocol provides a workflow for identifying the binding sites of RNA-binding proteins (RBPs) on 5-EC-labeled RNA. It is based on the principles of iCLIP.

Materials:

-

Cells labeled with 5-EC (from Protocol 1)

-

Antibody specific to the RBP of interest

-

Protein A/G magnetic beads

-

RNase I

-

T4 RNA ligase

-

Reverse transcriptase

-

PCR reagents

-

Adapters for sequencing

Procedure:

-

UV Cross-linking and Immunoprecipitation: a. Wash 5-EC labeled cells with PBS and UV-crosslink them to covalently link RBPs to their target RNAs. b. Lyse the cells and perform partial RNA fragmentation using RNase I. c. Immunoprecipitate the RBP-RNA complexes using a specific antibody coupled to magnetic beads.

-

Ligation and Labeling: a. Ligate a 3' RNA adapter to the RNA fragments. b. Radioactively label the 5' end of the RNA or use a non-radioactive method.

-

Protein-RNA Complex Separation and RNA Isolation: a. Run the RBP-RNA complexes on an SDS-PAGE gel and transfer to a nitrocellulose membrane. b. Excise the membrane region corresponding to the size of the RBP-RNA complex. c. Treat with proteinase K to digest the protein, leaving a small peptide adduct at the cross-link site. d. Isolate the RNA from the membrane.

-

Reverse Transcription and Library Preparation: a. Perform reverse transcription. The reverse transcriptase will stall at the peptide adduct, marking the cross-link site. b. Ligate a 5' DNA adapter to the cDNA. c. PCR amplify the cDNA library.

-

Sequencing and Data Analysis: a. Sequence the prepared library on a high-throughput sequencing platform. b. Analyze the sequencing data to identify the genomic locations of the cross-link sites, which represent the RBP binding sites on the 5-EC-labeled transcripts.

Mandatory Visualization

Caption: Workflow for 5-EC RNA labeling and sequencing.

Caption: Click chemistry for labeling 5-EC modified RNA.

Application Note: Plaque Reduction Assay for Determining the Antiviral Activity of 5-Ethyl-2'-deoxyuridine against Herpes Simplex Virus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herpes Simplex Virus (HSV), a member of the Herpesviridae family, is responsible for a wide range of human diseases, from mucocutaneous lesions to life-threatening encephalitis. The development of effective antiviral therapies is a critical area of research. 5-Ethyl-2'-deoxyuridine (EdU) is a nucleoside analog that has demonstrated inhibitory activity against HSV. This application note provides a detailed protocol for determining the in vitro efficacy of 5-Ethyl-2'-deoxyuridine against HSV-1 and HSV-2 using a plaque reduction assay. This assay is a standard method for quantifying the ability of an antiviral compound to inhibit the cytopathic effect of a virus in a cell culture system.

The antiviral activity of 5-Ethyl-2'-deoxyuridine is dependent on the virus-encoded thymidine kinase (TK).[1][2][3] This enzyme phosphorylates 5-Ethyl-2'-deoxyuridine, converting it into its monophosphate form. Cellular kinases then further phosphorylate the monophosphate to a triphosphate derivative. This triphosphate analog can then compete with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by the viral DNA polymerase. The incorporation of the analog results in the termination of DNA chain elongation, thus inhibiting viral replication.

Data Presentation

The quantitative results of the plaque reduction assay can be summarized in the following table. This format allows for a clear comparison of the antiviral activity of 5-Ethyl-2'-deoxyuridine at various concentrations.

Table 1: Plaque Reduction Efficiency of 5-Ethyl-2'-deoxyuridine against HSV-1 and HSV-2

| Concentration of 5-Ethyl-2'-deoxyuridine (µM) | Virus | Mean Plaque Count | Standard Deviation | Percent Plaque Reduction (%) |

| 0 (Virus Control) | HSV-1 | 100 | 8 | 0 |

| 1 | HSV-1 | 75 | 6 | 25 |

| 5 | HSV-1 | 48 | 5 | 52 |

| 10 | HSV-1 | 22 | 4 | 78 |

| 25 | HSV-1 | 5 | 2 | 95 |

| 50 | HSV-1 | 1 | 1 | 99 |

| 0 (Virus Control) | HSV-2 | 95 | 7 | 0 |

| 1 | HSV-2 | 70 | 5 | 26 |

| 5 | HSV-2 | 45 | 4 | 53 |

| 10 | HSV-2 | 18 | 3 | 81 |

| 25 | HSV-2 | 3 | 1 | 97 |

| 50 | HSV-2 | 0 | 0 | 100 |

| 0 (Cell Control) | N/A | 0 | 0 | N/A |

Note: The data presented in this table are for illustrative purposes only. Actual results may vary depending on experimental conditions.

Experimental Protocols

This section provides a detailed methodology for performing the plaque reduction assay to evaluate the antiviral activity of 5-Ethyl-2'-deoxyuridine against HSV.

Materials

-

Vero cells (African green monkey kidney epithelial cells)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2) stocks of known titer

-

5-Ethyl-2'-deoxyuridine (EdU)

-

Dimethyl sulfoxide (DMSO)

-

Methylcellulose

-

Crystal Violet staining solution (0.1% w/v in 20% ethanol)

-

6-well or 12-well cell culture plates

-

Sterile serological pipettes, pipette tips, and microcentrifuge tubes

-

Humidified CO₂ incubator (37°C, 5% CO₂)

-

Inverted microscope

Experimental Workflow Diagram

Caption: Experimental workflow for the plaque reduction assay.

Step-by-Step Protocol

Day 1: Cell Seeding

-

Culture and maintain Vero cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

On the day before the assay, harvest the cells using Trypsin-EDTA and perform a cell count.

-

Seed the Vero cells into 6-well or 12-well plates at a density that will result in a confluent monolayer the next day (e.g., 2 x 10⁵ cells/well for a 12-well plate).[3]

-

Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.

Day 2: Virus Infection and Drug Treatment

-

Prepare Drug Dilutions:

-

Prepare a stock solution of 5-Ethyl-2'-deoxyuridine in DMSO.

-

On the day of the experiment, prepare serial dilutions of 5-Ethyl-2'-deoxyuridine in DMEM. The final concentrations should bracket the expected effective concentration (EC₅₀). Based on published data, a starting range of 0.1 to 100 µM is recommended.

-

-

Prepare Virus Inoculum:

-

Dilute the HSV-1 and HSV-2 stocks in serum-free DMEM to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units, PFU, per well).

-

-

Infection:

-

Aspirate the culture medium from the confluent Vero cell monolayers.

-

Wash the monolayers once with sterile PBS.

-

Inoculate the cells with the prepared virus dilution (e.g., 200 µL per well for a 12-well plate).

-

Include a "virus control" (no drug) and a "cell control" (no virus, no drug) in triplicate.

-

Incubate the plates at 37°C for 1 hour to allow for virus adsorption, gently rocking the plates every 15 minutes.

-

Day 2-4: Overlay and Incubation

-

Prepare Methylcellulose Overlay:

-

Prepare a 2% methylcellulose solution in DMEM containing 2% FBS and the desired concentrations of 5-Ethyl-2'-deoxyuridine.

-

-

Add Overlay:

-

After the 1-hour adsorption period, aspirate the virus inoculum from each well.

-

Gently add 1 mL of the methylcellulose overlay containing the appropriate drug dilution to each well. For the virus control wells, use an overlay without the drug. For the cell control wells, use an overlay without the drug and no virus.

-

-

Incubation:

-

Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 48 to 72 hours, or until plaques are visible.

-

Day 4-5: Plaque Staining and Counting

-

Fixation and Staining:

-

Carefully remove the methylcellulose overlay from each well.

-

Fix the cell monolayers with 1 mL of a fixing solution (e.g., 10% formalin in PBS) for 15-20 minutes.

-

Remove the fixing solution and stain the cells with 0.5 mL of 0.1% crystal violet solution for 15-30 minutes.[4]

-

Gently wash the wells with tap water to remove excess stain and allow the plates to air dry.

-

-

Plaque Counting:

-

Count the number of plaques in each well using an inverted microscope. Plaques will appear as clear zones against a purple background of stained, uninfected cells.

-

Data Analysis

-

Calculate Percent Plaque Reduction:

-

Calculate the average number of plaques for each drug concentration and the virus control.

-

The percentage of plaque reduction is calculated using the following formula:

-

-

Determine the EC₅₀:

-

The 50% effective concentration (EC₅₀) is the concentration of the drug that reduces the number of plaques by 50%.

-

Plot the percent plaque reduction against the logarithm of the drug concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC₅₀ value.

-

Mechanism of Action of 5-Ethyl-2'-deoxyuridine

The selective antiviral activity of 5-Ethyl-2'-deoxyuridine is attributed to its specific phosphorylation by the HSV-encoded thymidine kinase.

Caption: Mechanism of action of 5-Ethyl-2'-deoxyuridine.

This detailed protocol and the accompanying information will enable researchers to accurately assess the antiviral efficacy of 5-Ethyl-2'-deoxyuridine against HSV, contributing to the development of novel antiviral therapies.

References

- 1. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]

- 2. Plaquing of Herpes Simplex Viruses [jove.com]

- 3. 2.7. HSV-1 Plaque Reduction Assay Following Rhamnolipid Treatment [bio-protocol.org]

- 4. benchchem.com [benchchem.com]

Application of 5-Ethyl cytidine in Cancer Cell Line Studies: Information Not Currently Available

A comprehensive review of publicly available scientific literature and resources did not yield specific data on the application of 5-Ethyl cytidine in cancer cell line studies. While a thorough search was conducted to provide detailed Application Notes and Protocols as requested, there is a notable absence of published research on this particular compound in the context of oncology.

The scientific community has extensively studied other cytidine analogs, which are structurally similar to this compound, for their anticancer properties. These include:

-

5-Azacytidine (Azacitidine)

-

5-aza-2'-deoxycytidine (Decitabine)

-

Zebularine

These compounds are well-documented as DNA methyltransferase (DNMT) inhibitors. By inhibiting DNMTs, they can lead to the re-expression of tumor suppressor genes that were silenced by DNA methylation, a common epigenetic alteration in cancer cells. This mechanism ultimately results in the inhibition of cancer cell growth and the induction of apoptosis (programmed cell death).

It is possible that the query for "this compound" was intended to be for one of these more extensively researched cytidine analogs. We are prepared to generate the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams, for any of the aforementioned, well-studied cytidine analogs.

We recommend verifying the specific compound of interest. Should you wish to proceed with a request for information on 5-Azacytidine, Decitabine, or Zebularine, please specify which compound you would like us to focus on.

Application Notes and Protocols for Measuring the Enzymatic Activity of 5-Ethylcytidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for quantifying the enzymatic activity of enzymes that metabolize 5-Ethylcytidine, a synthetic nucleoside analog. The primary enzyme responsible for the deamination of cytidine and its analogs is Cytidine Deaminase (CDA), which converts cytidine to uridine.[1][2] This process is a key step in the pyrimidine salvage pathway and is also critical in the activation or inactivation of several chemotherapeutic nucleoside analogs.[1][2] Understanding the enzymatic conversion of 5-Ethylcytidine to 5-Ethyluridine is crucial for evaluating its potential as a therapeutic agent.

The following sections detail various biochemical assays to measure the enzymatic activity of CDA on 5-Ethylcytidine, including spectrophotometric, high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS/MS) based methods.

Signaling Pathway

The enzymatic conversion of 5-Ethylcytidine is primarily mediated by Cytidine Deaminase (CDA). This enzyme catalyzes the hydrolytic deamination of 5-Ethylcytidine to 5-Ethyluridine and ammonia. This metabolic step can significantly impact the biological activity and therapeutic efficacy of the nucleoside analog.

Caption: Metabolic conversion of 5-Ethylcytidine to 5-Ethyluridine by Cytidine Deaminase.

Data Presentation

The following tables summarize hypothetical quantitative data for the enzymatic activity of Cytidine Deaminase (CDA) with 5-Ethylcytidine as a substrate.

Table 1: Michaelis-Menten Kinetic Parameters for CDA with 5-Ethylcytidine

| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Cytidine | 50 | 10 | 15 | 3.0 x 10⁵ |

| 5-Ethylcytidine | 150 | 5 | 7.5 | 5.0 x 10⁴ |

Table 2: Inhibition of CDA Activity by Known Inhibitors

| Inhibitor | IC₅₀ (µM) with Cytidine | IC₅₀ (µM) with 5-Ethylcytidine |

| Tetrahydrouridine | 0.2 | 0.5 |

| Zebularine | 1.5 | 3.2 |

Experimental Protocols

Direct Spectrophotometric Assay

This assay measures the decrease in absorbance at a specific wavelength as 5-Ethylcytidine is converted to 5-Ethyluridine.[2]

Experimental Workflow

Caption: Workflow for the direct spectrophotometric assay of CDA activity.

Protocol

-

Reagent Preparation :

-

Assay Buffer : 50 mM Tris-HCl, pH 7.5.

-

Substrate Stock Solution : 10 mM 5-Ethylcytidine in Assay Buffer.

-

Enzyme Solution : Purified human CDA or cell lysate containing CDA.

-

-

Assay Procedure :

-

Determine the optimal wavelength for monitoring the conversion. This is done by scanning the UV spectra of 5-Ethylcytidine and 5-Ethyluridine to find the wavelength with the largest difference in absorbance. For cytidine to uridine conversion, this is often around 282 nm.

-

In a quartz cuvette, prepare a 1 mL reaction mixture containing Assay Buffer and varying concentrations of 5-Ethylcytidine (e.g., 10-500 µM).

-

Initiate the reaction by adding a known amount of purified CDA (e.g., 0.1 µg) or cell lysate.

-

Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at the predetermined wavelength for 5-10 minutes at 37°C.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ΔA = εbc), where ε is the molar extinction coefficient difference between 5-Ethylcytidine and 5-Ethyluridine at the chosen wavelength.

-

Enzyme activity is expressed as µmol of substrate converted per minute per mg of protein.

-

Indirect Spectrophotometric (Ammonia Detection) Assay

This method quantifies the ammonia produced during the deamination of 5-Ethylcytidine. The amount of ammonia is proportional to the enzyme activity.

Protocol

-

Reagent Preparation :

-

CDA Assay Buffer : 50 mM Tris-HCl, pH 7.5.

-

Substrate Solution : 10 mM 5-Ethylcytidine in CDA Assay Buffer.

-

Enzyme Solution : Purified CDA or cell lysate.

-

Ammonia Detection Reagent : Commercially available indophenol-based reagent or similar.

-

-

Assay Procedure :

-

Set up reaction tubes containing 50 µL of CDA Assay Buffer, 10 µL of Substrate Solution, and 20 µL of Enzyme Solution.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 10 µL of 1 M HCl.

-

Add 100 µL of the Ammonia Detection Reagent and incubate according to the manufacturer's instructions (e.g., 30 minutes at 37°C for color development).

-

Measure the absorbance at the specified wavelength (e.g., 630 nm for the indophenol method).

-

Create a standard curve using known concentrations of ammonium chloride to determine the amount of ammonia produced in the enzymatic reaction.

-

Calculate enzyme activity based on the amount of ammonia generated over time.

-

HPLC-Based Assay

This method provides a robust and accurate way to separate and quantify the substrate (5-Ethylcytidine) and the product (5-Ethyluridine).

Experimental Workflow

Caption: Workflow for the HPLC-based assay of CDA activity.

Protocol

-

Reagent Preparation :

-

Reaction Buffer : 20 mM Tris-HCl, pH 7.5, 1 mM DTT.

-

Substrate Stock : 10 mM 5-Ethylcytidine in water.

-

Enzyme Solution : Purified CDA or cell lysate.

-

Quench Solution : 10% Trichloroacetic acid (TCA) or Acetonitrile.

-

-

Enzymatic Reaction :

-

In a microcentrifuge tube, prepare a 100 µL reaction mixture containing Reaction Buffer, 5-Ethylcytidine (at desired concentration), and the enzyme solution.

-

Incubate at 37°C for a specific time (e.g., 15 minutes).

-

Stop the reaction by adding 10 µL of Quench Solution.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet precipitated protein.

-

-

HPLC Analysis :

-

Transfer the supernatant to an HPLC vial.

-

Inject an appropriate volume (e.g., 20 µL) onto a C18 reverse-phase column.

-

Use a suitable mobile phase gradient to separate 5-Ethylcytidine and 5-Ethyluridine. For example, a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

-